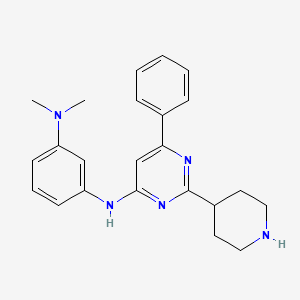

Sik-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sik-IN-2 es un potente inhibidor de las quinasas inducibles por sal, que son una subfamilia de la familia de quinasas de proteínas activadas por AMP. Las quinasas inducibles por sal, incluidas la quinasa inducible por sal 1, la quinasa inducible por sal 2 y la quinasa inducible por sal 3, desempeñan funciones cruciales en diversos procesos fisiológicos como los ritmos circadianos, la formación ósea, la pigmentación de la piel, el metabolismo y la modulación de la producción de citoquinas inflamatorias .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Sik-IN-2 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales para mejorar su actividad inhibitoria.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento para la purificación y caracterización .

Análisis De Reacciones Químicas

Tipos de Reacciones

Sik-IN-2 se somete a varias reacciones químicas, que incluyen:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, en presencia de disolventes como el etanol.

Sustitución: Nucleófilos como aminas o electrófilos como haluros de alquilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para estudiar la relación estructura-actividad y optimizar las propiedades del compuesto .

Aplicaciones Científicas De Investigación

Sik-IN-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar el papel de las quinasas inducibles por sal en varias reacciones químicas y vías.

Biología: Employed in cellular and molecular biology to investigate the functions of salt-inducible kinases in cell signaling and regulation.

Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades inflamatorias, cáncer y trastornos metabólicos mediante la modulación de la actividad de las quinasas inducibles por sal.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a las quinasas inducibles por sal

Mecanismo De Acción

Sik-IN-2 ejerce sus efectos inhibiendo la actividad de las quinasas inducibles por sal. El compuesto se une al sitio activo de las quinasas, previniendo su fosforilación y activación subsecuente. Esta inhibición conduce a una reducción en la producción de citoquinas proinflamatorias y a un aumento en la producción de citoquinas inmunorreguladoras, modulando así la respuesta inmune y proporcionando beneficios terapéuticos en enfermedades inflamatorias .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de Sik-IN-2

This compound es único debido a su alta selectividad y potencia contra las quinasas inducibles por sal, lo que lo convierte en una herramienta valiosa para estudiar las funciones biológicas de estas quinasas y sus posibles aplicaciones terapéuticas. Su capacidad para modular tanto la producción de citoquinas proinflamatorias como la producción de citoquinas inmunorreguladoras lo distingue de otros inhibidores de quinasas .

Propiedades

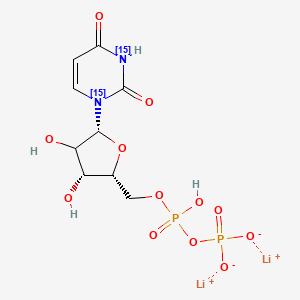

Fórmula molecular |

C22H22N6OS |

|---|---|

Peso molecular |

418.5 g/mol |

Nombre IUPAC |

6-amino-3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]imidazo[1,2-a]pyridine-5-carbonitrile |

InChI |

InChI=1S/C22H22N6OS/c1-30-20-9-14(18-12-27-21-5-4-16(25)17(11-24)28(18)21)8-19(15(20)10-23)29-13-22(26)6-2-3-7-22/h4-5,8-9,12H,2-3,6-7,13,25-26H2,1H3 |

Clave InChI |

KDPXVKRYHKSBPY-UHFFFAOYSA-N |

SMILES canónico |

CSC1=CC(=CC(=C1C#N)OCC2(CCCC2)N)C3=CN=C4N3C(=C(C=C4)N)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

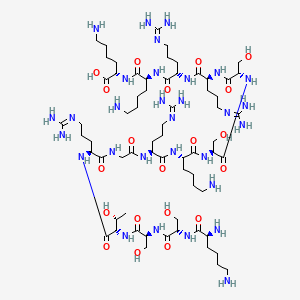

![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)

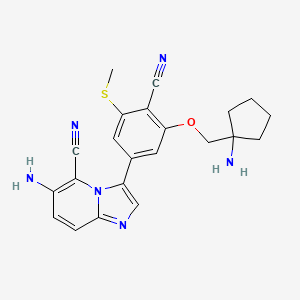

![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)

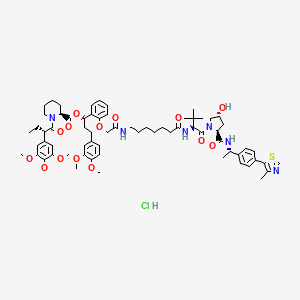

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)

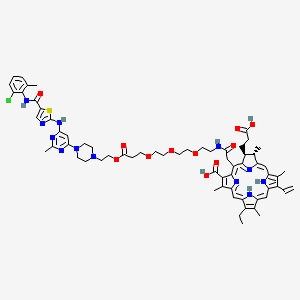

![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)

![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)